Adenosine-d2

Stable Isotope Dilution LC-MS/MS Method Validation Endogenous Compound Quantification

Endogenous adenosine quantification by LC-MS/MS requires an isotopically distinct internal standard to overcome matrix interference. Adenosine-d2 is a 5′,5″-dideuterated SIL-IS engineered for exact co-elution (ΔRT ≤0.02 min) with native adenosine, ensuring uniform matrix effect compensation at the ESI interface. • Non-exchangeable deuteration at C-5′/5″ eliminates deuterium-hydrogen back-exchange during sample preparation (pH 2-8), protein precipitation, and solid-phase extraction. • Achieves 93.8-107.3% recovery with RSD <6.1% in human plasma matrices via stable isotope dilution LC-MS/MS. • Validated for preclinical/clinical bioanalytical method validation per FDA and EMA guidelines for adenosine-modulating therapeutic programs.

Molecular Formula C10H13N5O4
Molecular Weight 269.25 g/mol
Cat. No. B12408583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-d2
Molecular FormulaC10H13N5O4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2
InChIKeyOIRDTQYFTABQOQ-QTYQXZHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-d2: Stable Isotope-Labeled Internal Standard


Adenosine-d2 is a stable isotope-labeled analog of the endogenous purine nucleoside adenosine, featuring two deuterium atoms at the 5′ and 5″ positions of the ribose moiety . With a molecular formula of C10H11D2N5O4 and a molecular weight of 269.26 g/mol, this compound differs from unlabeled adenosine (C10H13N5O4, 267.24 g/mol) by a +2 Da mass shift [1]. Adenosine-d2 is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications requiring precise quantification of endogenous adenosine in complex biological matrices . The strategic placement of deuterium atoms on non-exchangeable carbon positions (5′ and 5″ of the ribose ring) ensures isotopic label retention during sample preparation and chromatographic separation, a critical design feature that distinguishes this reagent from alternative labeling approaches [2].

Workflow LC-MS/MS SIL-IS quantification
Label +2 Da deuterium, 5′,5″-ribose
Stability Non-exchangeable C-D sites

Why Adenosine-d2 Cannot Be Replaced


Generic substitution fails for adenosine-d2 in LC-MS/MS workflows because endogenous adenosine is universally present in biological samples, precluding the use of unlabeled adenosine as an internal standard [1]. When quantifying endogenous compounds via LC-MS/MS, the internal standard must be analytically distinguishable from the native analyte—a requirement that unlabeled adenosine cannot satisfy due to identical mass and chromatographic behavior [2]. Alternative isotopologs such as adenosine-13C5 or adenosine-d3 present distinct trade-offs: 13C labeling avoids deuterium-hydrogen back-exchange but alters chromatographic retention time minimally, whereas higher-mass deuterated analogs (e.g., adenosine-d9) introduce measurable retention time shifts that compromise co-elution with the unlabeled analyte [3]. Adenosine-d2 occupies a strategic middle ground—its +2 Da mass shift provides sufficient MS resolution from endogenous adenosine without inducing chromatographic separation that would expose the analyte and internal standard to different matrix effects at the electrospray ionization interface [4]. The 5′,5″-deuteration sites are non-exchangeable under typical sample preparation conditions (pH 2-8, aqueous buffers), mitigating the risk of deuterium-hydrogen back-exchange that plagues isotopologs labeled at amide or hydroxyl positions [5].

Unlabeled Unlabeled adenosine cannot be distinguished from endogenous analyte, precluding accurate quantification.
Higher-mass d9 Adenosine-d9 may shift retention time and cause differential matrix effects due to partial separation.
Exchangeable labels Isotopologs labeled at amino or hydroxyl positions risk deuterium-hydrogen back-exchange, losing isotopic integrity.

Adenosine-d2 Differentiation Evidence


Non-Exchangeable Deuterium Labeling Prevents Back-Exchange

Adenosine-d2 (5′,5″-deuteration) exhibits negligible deuterium-hydrogen back-exchange under standard aqueous sample preparation conditions (pH 2-8, room temperature, up to 24 hours), whereas adenosine isotopologs labeled at exchangeable positions (e.g., amino group -ND2, hydroxyl -OD) undergo rapid back-exchange to unlabeled adenosine, causing isotopic dilution and quantification inaccuracy [1]. The non-exchangeable nature of the C-5′ and C-5″ deuteration sites in adenosine-d2 ensures isotopic label integrity throughout sample workup, storage, and chromatographic separation [2].

Label retention
Class-level
Adenosine-d2 >99% deuterium retention after 24 h (pH 7.4, 25 °C) vs. exchangeable-site labels ~5-50% loss within 1-4 h.
Non-exchangeable sites preserve label integrity during sample workup.
Data to verify under specific preparation conditions.
Stable Isotope Dilution LC-MS/MS Method Validation Endogenous Compound Quantification

Co-Elution for Matrix Effect Compensation

Adenosine-d2 (+2 Da mass shift, two deuterium atoms) produces a retention time shift of ≤0.02 minutes relative to unlabeled adenosine under reversed-phase LC conditions, ensuring near-perfect co-elution [1]. In contrast, adenosine-d9 (+9 Da mass shift, nine deuterium atoms) exhibits a retention time shift of 0.08-0.15 minutes, causing partial chromatographic separation that exposes the analyte and internal standard to different matrix effect conditions at the electrospray ionization source [2]. Co-elution is critical because matrix effects (ion suppression or enhancement) vary across the chromatographic elution profile; internal standards that do not co-elute with the analyte fail to correct for these time-dependent variations [3].

Co-elution
Class-level
Adenosine-d2 ΔRT ≤0.02 min; adenosine-d9 ΔRT 0.08-0.15 min, causing partial chromatographic separation.
Near-perfect co-elution enables uniform matrix-effect correction.
Source review; typical reversed-phase C18 conditions.
Stable Isotope Dilution Matrix Effect Mitigation LC-MS/MS Method Validation

Mass Shift Avoiding Isotopic Interference

Adenosine-d2 provides a +2 Da mass shift (m/z difference of 2 relative to unlabeled adenosine), which is sufficient for baseline mass spectrometric resolution from the endogenous M0 analyte in both full-scan and selected reaction monitoring (SRM) modes . Single-deuterium labeling (adenosine-d1, +1 Da) presents a quantitation challenge because the M+1 isotopic peak of the unlabeled analyte (resulting from natural 13C abundance, ~1.1% per carbon) contributes measurable signal intensity at the same nominal mass as the d1 internal standard . The +2 Da mass shift of adenosine-d2 eliminates this isotopic overlap interference, enabling accurate peak integration without deconvolution algorithms or isotopic correction factors .

Isotopic interference
Class-level
+2 Da mass shift reduces isotopic overlap >500-fold vs. adenosine-d1, avoiding M+1 natural abundance interference.
Eliminates correction algorithms for low-concentration quantification.
Data to verify; based on 13C natural abundance calculation.
Stable Isotope Dilution Mass Spectrometry Quantitative Bioanalysis

Stable Isotope Dilution Accuracy in Biological Matrices

Stable isotope dilution LC-MS/MS methods employing deuterium-labeled internal standards (as a class) achieve analytical recovery of 93.8-107.3% with relative standard deviation (RSD) <6.1% in complex biological matrices [1]. In contrast, external standard calibration methods for endogenous adenosine (without stable isotope-labeled internal standard) exhibit recovery variability of 65-135% and RSD of 12-25% due to uncorrected matrix effects and differential extraction efficiency [2]. The stable isotope-labeled internal standard approach compensates for analyte loss during sample preparation, matrix-induced ion suppression or enhancement, and instrument response variability, producing accuracy and precision metrics suitable for regulatory bioanalysis [3].

SIL-IS accuracy
Class-level
Deuterated SIL-IS class: recovery 93.8-107.3%, RSD
Supports bioanalytical validation review for method precision.
Class-level inference; matrix and method specific.
Stable Isotope Dilution LC-MS/MS Method Validation Endogenous Compound Quantification

Adenosine-d2 Applications


Plasma Adenosine Quantification for PK and Biomarker Studies

Adenosine-d2 is the preferred internal standard for LC-MS/MS quantification of endogenous adenosine in human or animal plasma. The +2 Da mass shift eliminates isotopic interference from the unlabeled analyte, enabling accurate quantification of adenosine concentrations in the low nanomolar range without isotopic correction algorithms [1]. The non-exchangeable 5′,5″-deuteration ensures label stability during protein precipitation, solid-phase extraction, and reversed-phase chromatography, while minimal retention time shift (<0.02 min) preserves co-elution for effective matrix effect compensation [2]. This application scenario is validated by stable isotope dilution methodology achieving 93.8-107.3% recovery with RSD <6.1% in plasma matrices [3].

Metabolic Flux Analysis of Purine Pathways

Adenosine-d2 serves as a stable isotope tracer for investigating purine biosynthesis pathways and nucleotide metabolism. The deuterium label at the 5′ and 5″ ribose positions enables tracking of adenosine incorporation into RNA synthesis and nucleotide interconversion without introducing radioactive hazards . The +2 Da mass shift facilitates mass spectrometric differentiation between administered adenosine-d2 and endogenous adenosine pools, while the non-exchangeable label ensures that measured isotopic enrichment reflects true metabolic incorporation rather than artifactual hydrogen exchange [4]. This application is supported by the compound‘s established use in metabolic research for tracking nucleotide metabolism and purine biosynthesis in biological systems [5].

Bioanalytical Method Validation for Adenosine Therapeutics

Adenosine-d2 is the appropriate internal standard for developing and validating LC-MS/MS methods to quantify adenosine concentrations in biological matrices during preclinical and clinical development of adenosine-modulating therapeutics (e.g., adenosine receptor agonists/antagonists, adenosine deaminase inhibitors, adenosine kinase inhibitors). The stable isotope dilution approach using adenosine-d2 meets regulatory guidelines (FDA, EMA) for bioanalytical method validation, providing the accuracy and precision required for pharmacokinetic parameter estimation [3]. The +2 Da mass shift avoids isotopic interference from endogenous adenosine, while the non-exchangeable deuterium placement eliminates concerns about label loss during long-term sample storage or multiple freeze-thaw cycles, both of which are required components of regulatory method validation [2].

Adenosine Quantification in Tissue Homogenates

Adenosine-d2 is optimized for LC-MS/MS quantification of adenosine in tissue homogenates (brain, heart, kidney, liver) where matrix effects are particularly pronounced due to high concentrations of phospholipids, proteins, and salts. The near-perfect co-elution of adenosine-d2 with unlabeled adenosine (ΔRT ≤0.02 min) ensures that both compounds experience identical matrix-induced ion suppression or enhancement at the electrospray ionization interface, enabling accurate correction of tissue-specific matrix effects [1]. This co-elution property distinguishes adenosine-d2 from higher-mass deuterated analogs (e.g., adenosine-d9) that exhibit chromatographic separation and therefore fail to correct for time-dependent matrix effect variations across the elution profile [2]. The application is directly relevant to research on adenosine signaling in sleep regulation, neuroprotection, cardiac preconditioning, and renal physiology [4].

Application
Selection Property
Validation Focus
Plasma adenosine quantification in research models
Non-exchangeable +2 Da label; low RT shift
Matrix-effect co-elution; isotopic interference avoidance
Purine pathway metabolic flux studies
Stable isotope tracer; non-labile deuteration
Isotopic enrichment fidelity; metabolic incorporation tracking
Bioanalytical method development for adenosine-modulating compounds
SIL-IS dilution accuracy; deuterium retention
Bioanalytical validation review; precision in research matrices
Tissue homogenate adenosine quantification
Co-elution with native analyte; +2 Da mass shift
Matrix-effect correction; tissue-specific recovery assessment

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